Cerium(III) chloride hydrate
Description
Significance of Cerium(III) in Contemporary Chemistry and Materials Science
The significance of Cerium(III) compounds, including the chloride hydrate (B1144303), stems from the unique electronic properties of the cerium atom. Cerium is the most abundant of the lanthanide elements and can exist in two stable oxidation states: +3 and +4. wikipedia.orgresearchgate.net This dual valency is central to its utility in a wide range of applications.
In materials science, Cerium(III) chloride hydrate is a key starting material for the production of cerium oxide (CeO₂) nanoparticles. These nanoparticles have found use in applications such as self-cleaning ovens, catalytic converters, and as a potential additive to diesel fuel to promote more complete combustion and reduce emissions. rsc.org
In organic synthesis, Cerium(III) chloride is valued for its role as a Lewis acid catalyst. stanfordmaterials.com It facilitates a variety of chemical transformations, including Friedel-Crafts alkylation and acylation reactions, which are fundamental processes for creating new carbon-carbon bonds. stanfordmaterials.com One of its most notable applications is in the Luche reduction, where it is used with sodium borohydride (B1222165) for the selective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. wikipedia.orgchemeurope.com This method is highly regarded for its selectivity, as it avoids the formation of saturated alcohols that can occur with other reducing agents. wikipedia.org
Overview of Coordination Chemistry of Cerium(III)
The coordination chemistry of Cerium(III) is characterized by its relatively large ionic radius and the availability of f-orbitals for bonding, leading to high and variable coordination numbers, typically ranging from 8 to 10. researchgate.net The geometry of these coordination complexes can vary, with common structures including the tri-capped trigonal prism and the capped square antiprism. researchgate.net
Cerium(III) ions can form coordination complexes with a variety of ligands containing oxygen and/or nitrogen donor atoms, such as amines, morpholines, and pyrazoles. asianpubs.org The nature of the ligand plays a crucial role in determining the structure and stability of the resulting complex. For instance, strong donor ligands, particularly anionic oxygen donors, tend to favor the +4 oxidation state of cerium. researchgate.net The coordination environment significantly influences the redox potential of the Ce(III)/Ce(IV) couple, making it tunable for specific applications. researchgate.net
Role of Hydration in Cerium(III) Chemistry
Hydration, the interaction of the cerium ion with water molecules, plays a critical role in the chemistry of Cerium(III) chloride. In aqueous solutions, the Ce(III) ion is hydrated, forming aqua complexes. The dominant species is often the nona-aqua complex, [Ce(H₂O)₉]³⁺. osti.govacs.org However, an equilibrium can exist with an octa-aqua complex, [Ce(H₂O)₈]³⁺. acs.org
The water molecules in this compound are not merely passive components; they are chemically bound to the cerium ion. ontosight.ai The degree of hydration can influence the compound's physical properties, such as its melting point and solubility. ontosight.ai Furthermore, the presence of water is crucial in many of its catalytic applications. For example, the use of the hydrated form, CeCl₃·7H₂O, is specified for the Luche reduction. wikipedia.org
However, for certain reactions, particularly those involving organometallic reagents like organolithiums and Grignards, the anhydrous form of Cerium(III) chloride is required. wikipedia.org The preparation of anhydrous CeCl₃ from the hydrate must be done carefully to avoid the formation of cerium oxychloride (CeOCl) through hydrolysis. wikipedia.org This is typically achieved by gradual heating under vacuum. wikipedia.orgchemeurope.com
Interactive Data Tables
Physical Properties of Cerium(III) Chloride Forms
| Property | Anhydrous (CeCl₃) | Heptahydrate (CeCl₃·7H₂O) |
|---|---|---|
| Molar Mass | 246.48 g/mol wikipedia.org | 372.58 g/mol wikipedia.org |
| Appearance | Fine white powder wikipedia.org | White crystalline solid |
| Melting Point | 817 °C wikipedia.org | 90 °C (decomposes) wikipedia.org |
| Solubility in Water | Highly soluble wikipedia.org | Highly soluble (>500 g/L) |
Applications of this compound in Organic Synthesis
| Reaction Type | Role of CeCl₃·xH₂O | Key Feature |
|---|---|---|
| Luche Reduction | Co-reagent with NaBH₄ wikipedia.orgchemeurope.com | Selective reduction of α,β-unsaturated carbonyls to allylic alcohols. wikipedia.org |
| Alkylation of Ketones | Additive with organolithium or Grignard reagents chemeurope.comorgsyn.org | Suppresses enolization, promoting efficient alkylation. orgsyn.org |
| Friedel-Crafts Reactions | Lewis acid catalyst stanfordmaterials.com | Facilitates alkylation and acylation of aromatic rings. stanfordmaterials.com |
| Enamination | Catalyst researchgate.net | Efficiently catalyzes the reaction of β-dicarbonyl compounds with primary amines. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
19423-76-8 |
|---|---|
Molecular Formula |
CeCl3H2O |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
cerium(3+);trichloride;hydrate |
InChI |
InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
InChI Key |
SMKFCFKIYPLYNY-UHFFFAOYSA-K |
SMILES |
O.Cl[Ce](Cl)Cl |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Other CAS No. |
19423-76-8 |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Structural Characterization of Cerium Iii Chloride Hydrate Systems
Investigations of Hydration Structures in Aqueous and Non-Aqueous Media
The arrangement and dynamics of water molecules surrounding the Ce(III) ion are fundamental to its chemical properties. Theoretical and experimental studies have provided a detailed picture of this hydration sphere.
Quantum chemical simulations and molecular dynamics (MD) are powerful tools for investigating the structural and dynamical properties of hydrated ions at a molecular level. The quantum mechanical charge field (QMCF) molecular dynamics approach has been successfully applied to study the Ce(III) ion in an aqueous environment, marking a significant step in its theoretical characterization. researchgate.net These simulations provide in-depth data on ultrafast dynamical processes that are not accessible through experimental methods alone. researchgate.net The results from these computational studies, including structural values and vibrational frequencies, show excellent agreement with experimental data, validating the quality of the simulation approaches. researchgate.net Such studies typically model a single Ce(III) ion within a large number of water molecules to accurately represent an aqueous solution. researchgate.net
Experimental and theoretical evidence indicates that the trivalent cerium ion in aqueous solution primarily exists as a nona-aqua complex, [Ce(H₂O)₉]³⁺. rsc.orgacs.org The coordination geometry of this nine-coordinate species is best described as a tricapped trigonal prism. acs.org This structure involves nine water molecules arranged around the central cerium ion, defining the vertices of a trigonal prism with a water molecule capping each of its three rectangular faces. wikipedia.org
However, an equilibrium exists in aqueous solution between the nine-coordinate [Ce(H₂O)₉]³⁺ and an eight-coordinate [Ce(H₂O)₈]³⁺ species. acs.orgacs.org This equilibrium is a common feature for lanthanoid ions, with the lighter ions like Ce(III) favoring the nine-coordinate structure. acs.org The capped square antiprismatic geometry is another important nine-coordinate arrangement, though it is more frequently discussed in the context of other complex lanthanide compounds. wikipedia.org
| Species | Predominant Coordination Number | Common Geometry |
|---|---|---|
| [Ce(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prism |
| [Ce(H₂O)₈]³⁺ | 8 | Square Antiprism (typical for 8-coordination) |
The bonds between the trivalent cerium ion and its coordinating water ligands are primarily ionic in nature. researchgate.net This characteristic leads to relatively fast ligand exchange rates compared to the more covalent bonds found in transition metal systems. researchgate.net The first hydration shell of the Ce(III) aqua ion is flexible, exhibiting water exchange dynamics. researchgate.net
A particularly noteworthy dynamic process occurs upon photoexcitation. When the [Ce(H₂O)₉]³⁺ complex absorbs a photon, it undergoes a rapid dissociation of one water molecule in the excited state to form *[Ce(H₂O)₈]³⁺. acs.org This dissociation is an ultrafast process, occurring within picoseconds, and is a key factor in the luminescence behavior of the hydrated cerium(III) ion. acs.org
Spectroscopic Probing of Cerium(III) Electronic States and Interactions
Spectroscopic techniques are essential for probing the electronic structure of the Ce(III) ion and its interactions with the surrounding ligands.
Vibrational spectroscopy provides direct information about the bonds within a molecule or complex. In Raman spectra of aqueous solutions containing the hydrated Ce(III) ion, a weak, strongly polarized band is observed at approximately 344 cm⁻¹. rsc.org This band is assigned to the totally symmetric stretching vibration, or "breathing mode," of the [Ce(H₂O)₉]³⁺ aqua ion, corresponding to the synchronous stretching of the Ce-O bonds. rsc.org The position of this band correlates with the Ce-O bond distance, and its force constant increases as the bond distance decreases. mdpi.com The presence of this distinct band confirms the existence of a stable, well-defined nona-aqua complex in dilute solutions. rsc.org In more concentrated cerium chloride solutions, chloro-complexes of the type [Ce(OH₂)₉₋ₙClₙ]³⁻ⁿ can form, which alters the vibrational spectra. rsc.org
The electronic spectroscopy of the hydrated Ce(III) ion is characterized by parity-allowed 4f¹ → 5d¹ transitions, which give rise to strong, broad absorption bands in the ultraviolet region. researchgate.netacs.org The 5d orbitals are highly sensitive to the local coordination environment, meaning the absorption spectrum is a direct probe of the ion's hydration structure. researchgate.net
In aqueous solution, the [Ce(H₂O)₉]³⁺ species exhibits five distinct absorption bands. acs.org An additional absorption band appears at approximately 294 nm (34,000 cm⁻¹), which is attributed to the [Ce(H₂O)₈]³⁺ species present in equilibrium. acs.org
| Species | Spectroscopic Feature | Wavenumber (cm⁻¹) | Wavelength (nm) |
|---|---|---|---|
| [Ce(H₂O)₉]³⁺ | UV Absorption Bands (5d ← 4f) | 37,000 - 51,000 | ~196 - 270 |
| 40,000 (εₘₐₓ ≈ 726 M⁻¹cm⁻¹) | 250 | ||
| [Ce(H₂O)₈]³⁺ | Additional UV Absorption Band | ~34,000 | ~294 |
| *[Ce(H₂O)₈]³⁺ | Fluorescence Emission | ~28,000 | ~357 |
A fascinating aspect of the hydrated Ce(III) system is its luminescence. While both the eight- and nine-coordinate species absorb UV light, the fluorescence emission originates exclusively from the excited eight-coordinate species, *[Ce(H₂O)₈]³⁺. acs.orgacs.org This occurs even when the nine-coordinate [Ce(H₂O)₉]³⁺ is the species initially excited. acs.org This observation confirms the rapid, excited-state dissociation of a water ligand from the nona-aqua complex. acs.org This relaxation process results in a very large Stokes shift of approximately 10,100 cm⁻¹ for the nine-coordinate species. acs.org The hydrated Ce(III) ion is known to emit fluorescence with a high quantum yield. acs.org
X-ray Diffraction (XRD) and Field Emission Scanning Electron Microscopy (FESEM) for Structural and Morphological Elucidation
X-ray Diffraction (XRD) is a primary technique for elucidating the crystal structure of cerium(III) chloride hydrate (B1144303) and its various forms. Studies have identified distinct crystalline phases depending on the degree of hydration. For instance, CeCl₃·7H₂O is known to have a triclinic crystal structure. rsc.org Upon dehydration, other phases such as CeCl₃·3H₂O with an orthogonal crystal structure can be observed. rsc.org Further heating leads to the formation of anhydrous CeCl₃, which exhibits a hexagonal crystal structure. rsc.orgresearchgate.net
Analysis of the dehydration products of CeCl₃·7H₂O at different temperatures reveals a consecutive process of forming various hydrated compounds. researchgate.net For example, XRD patterns of the product heated to 105°C can be identified as CeCl₃·7H₂O. researchgate.net As the temperature increases to 170°C and 185°C, diffraction peaks corresponding to anhydrous CeCl₃ appear with increasing intensity, indicating the progressive loss of water molecules. researchgate.net This suggests that the dehydration is a stepwise process, potentially involving multiple parallel dehydration pathways. researchgate.net
Field Emission Scanning Electron Microscopy (FESEM) provides detailed insights into the surface morphology of these compounds. FESEM is a type of scanning electron microscope that uses a field emission gun to produce clearer and less distorted images with high spatial resolution, down to 1.5 nanometers. ceric-eric.eu FESEM images of the dehydration products of CeCl₃·7H₂O show changes in particle shape and size as the temperature increases. researchgate.net When CeCl₃ is used as a precursor in processes like ultrasonic spray pyrolysis at high temperatures (e.g., 700°C), FESEM images reveal the formation of highly dispersed spherical particles of CeO₂. researchgate.netresearchgate.net High-resolution images further show that these microspheres are composed of numerous smaller, irregular polygon-shaped particle units. researchgate.net
Table 1: Crystalline Structures of Cerium(III) Chloride Hydrates Identified by XRD
| Compound | Crystal System |
| CeCl₃·7H₂O | Triclinic |
| CeCl₃·3H₂O | Orthogonal |
| CeCl₃ | Hexagonal |
Thermal Decomposition Pathways and Mechanistic Studies
The thermal decomposition of cerium(III) chloride hydrate is a complex process involving dehydration, hydrolysis, and oxidation, which can be effectively studied using thermal analysis techniques. researchgate.net
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Hydrate Dehydration and Hydrolysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, identifying endothermic or exothermic events. uni-siegen.deeag.com The combined TG-DTA analysis of CeCl₃·7H₂O in an air atmosphere reveals a multi-step decomposition process. researchgate.net
A significant mass loss observed in the TGA curve between 80°C and 130°C corresponds to the initial dehydration of the compound. researchgate.net The process is characterized by a series of endothermic peaks in the DTA curve, indicating the energy absorbed to remove the water molecules. uni-siegen.de Studies have proposed a stepwise dehydration mechanism where the heptahydrate loses water molecules progressively. researchgate.net The dehydration reaction is largely complete by 224°C. researchgate.net Following dehydration, hydrolysis reactions occur between 170°C and 480°C, and the oxidation of the resulting CeCl₃ to CeO₂ takes place at temperatures above 480°C. researchgate.net
Table 2: Key Thermal Events in the Decomposition of CeCl₃·7H₂O
| Temperature Range (°C) | Process | TGA Observation | DTA Observation |
| 80 - 224 | Dehydration | Significant mass loss | Multiple endothermic peaks |
| 170 - 480 | Hydrolysis | Mass change | Thermal events |
| > 480 | Oxidation | Mass change | Exothermic peak |
Identification of Intermediate Hydrate Forms (e.g., CeCl₃·4H₂O, CeCl₃·H₂O) and Final Products (e.g., CeO₂, Ce(OH)₃)
The stepwise thermal decomposition of CeCl₃·7H₂O leads to the formation of several intermediate and final products. The dehydration mechanism is proposed to proceed through lower hydrate forms. researchgate.net
Based on TGA/DTG analysis, the formation of intermediate cerium chloride hydrates such as CeCl₃·4H₂O and CeCl₃·H₂O has been suggested before the formation of anhydrous CeCl₃. researchgate.net The presence of multiple hydrated forms in the dehydration products indicates that the process is a consecutive one, likely due to the poor thermal stability of the intermediate hydrates. researchgate.net
Under an air atmosphere, the decomposition process is not limited to dehydration. Hydrolysis reactions can also occur, leading to the formation of different products. By separating the hydrolysis product, phases such as CeO₂, Ce(OH)₃, and even remaining CeCl₃·4H₂O have been identified via XRD analysis. researchgate.net The final oxidation product at higher temperatures is typically cerium(IV) dioxide (CeO₂). researchgate.netresearchgate.net The formation temperature of CeO₂ can be around 773 K (500°C), though this can be influenced by experimental conditions. researchgate.net Analysis of the evolved gases during the process has identified Cl₂ and HCl, confirming the occurrence of hydrolysis and oxidation reactions. researchgate.net
Table 3: Identified Intermediates and Final Products of CeCl₃·7H₂O Thermal Decomposition
| Compound | Formula | Role |
| Cerium(III) chloride tetrahydrate | CeCl₃·4H₂O | Intermediate |
| Cerium(III) chloride monohydrate | CeCl₃·H₂O | Intermediate |
| Cerium(III) hydroxide | Ce(OH)₃ | Final Product (from hydrolysis) |
| Cerium(IV) dioxide | CeO₂ | Final Product (from oxidation) |
Iv. Catalytic Applications of Cerium Iii Chloride Hydrate in Organic Transformations
Lewis Acid Catalysis in Carbon-Carbon Bond Formation Reactions
As a competent Lewis acid, cerium(III) chloride activates carbonyl compounds and other substrates, facilitating the formation of crucial carbon-carbon bonds. chemicalbook.com Its effectiveness is demonstrated in several key synthetic methodologies.
The addition of an allyl group to a carbonyl compound is a fundamental transformation in organic synthesis, yielding homoallylic alcohols. wikipedia.org Cerium(III) chloride hydrate (B1144303), often in conjunction with sodium iodide, promotes the allylation of aldehydes. researchgate.net The reaction conditions, including the solvent and the presence of a solid support like aluminum oxide, can influence the regio- and stereochemical outcome of the reaction when using substituted allyltributylstannanes. researchgate.net For instance, reactions carried out in acetonitrile tend to favor the α-adduct, while solvent-free conditions on a solid support can lead to a higher prevalence of the γ-adduct. researchgate.net
| Reactants | Catalyst System | Solvent | Major Product | Reference |
| Aldehyde, Allyltributylstannane | CeCl₃·7H₂O/NaI | Acetonitrile | α-adduct homoallylic alcohol | researchgate.net |
| Aldehyde, 2-Butenyltributylstannane | CeCl₃·7H₂O/NaI on Al₂O₃ | Solvent-free | γ-adduct homoallylic alcohol | researchgate.net |
Cerium(III) chloride heptahydrate serves as an efficient catalyst for one-pot, three-component direct Mannich reactions. scielo.brscielo.briaea.orgscispace.com This reaction, which forms a carbon-carbon bond to produce β-amino carbonyl compounds, is crucial in the synthesis of nitrogen-containing natural products and pharmaceuticals. scielo.br The use of CeCl₃·7H₂O offers advantages such as high yields, mild reaction conditions, and a simple work-up procedure. scielo.brresearchgate.net For example, the reaction of an aromatic aldehyde, an aromatic amine, and a ketone in methanol at room temperature proceeds efficiently in the presence of a catalytic amount of CeCl₃·7H₂O. scielo.br
The catalytic activity of cerium(III) chloride extends to the synthesis of important heterocyclic compounds.
1,5-Benzodiazepines: These compounds, known for their wide range of pharmacological activities, can be synthesized through the condensation of o-phenylenediamines with ketones. nih.govnih.govisca.me Cerium(III) chloride heptahydrate, often supported on silica gel along with sodium iodide, has been utilized as a catalyst for this transformation. nih.gov
3,4-Dihydropyrimidin-2(1H)-ones: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic method for synthesizing these medicinally important heterocycles. mdpi.comum.edu.mtnih.govnih.gov While various Lewis and Brønsted acids can catalyze this reaction, the principles of Lewis acid catalysis employed by reagents like cerium(III) chloride are relevant to this synthesis. mdpi.com
| Reaction | Substrates | Catalyst | Key Advantages |
| Direct Mannich Reaction | Aromatic aldehydes, Aromatic amines, Ketones | CeCl₃·7H₂O | High yields, mild conditions, environmental benignity scielo.brscielo.br |
| 1,5-Benzodiazepine Synthesis | o-Phenylenediamines, Ketones | CeCl₃·7H₂O/NaI on Silica Gel | Efficient synthesis of pharmacologically active heterocycles nih.gov |
The addition of Grignard reagents to esters is a standard method for preparing tertiary alcohols. However, side reactions such as enolization can be problematic, especially with sterically hindered ketones. orgsyn.org Anhydrous cerium(III) chloride has been shown to significantly enhance the nucleophilic addition of Grignard reagents to esters and other carbonyl compounds, suppressing these undesirable side reactions. researchgate.netresearchgate.netresearchgate.netgoogle.com The organocerium reagents formed in situ are less basic than the parent Grignard reagents, which contributes to the reduction of enolization. researchgate.net The effectiveness of this method is highly dependent on the preparation and activation of the anhydrous cerium chloride. researchgate.netgoogle.com
| Substrate | Reagent | Promoter | Outcome | Reference |
| Ester | Grignard Reagent | Anhydrous CeCl₃ | Improved yield of tertiary alcohol, suppression of enolization | researchgate.netresearchgate.net |
| Sterically Hindered Ketone | Grignard Reagent | Anhydrous CeCl₃ | Enhanced addition, minimized side reactions | researchgate.net |
Redox Chemistry and Selective Organic Reductions
Cerium(III) chloride hydrate also plays a significant role in selective reduction reactions, demonstrating its utility beyond Lewis acid catalysis.
One of the most well-known applications of cerium(III) chloride is in the Luche reduction, which allows for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. prochemonline.comwikipedia.orgwikipedia.orgtcichemicals.com This reaction is typically carried out using sodium borohydride (B1222165) in the presence of CeCl₃·7H₂O in a protic solvent like methanol. wikipedia.org The cerium salt is believed to increase the hardness of the borohydride reagent, favoring attack at the hard carbonyl carbon over the soft β-carbon of the enone system. wikipedia.orgtcichemicals.comorganic-chemistry.org This method is highly selective for ketones over aldehydes, as aldehydes tend to form acetals in methanol, rendering them inactive towards the reducing agent. wikipedia.orgtcichemicals.com
Furthermore, cerium(III) chloride heptahydrate has been used in other systems for the chemoselective reduction of ketones. For example, a combination of decaborane, pyrrolidine, and a catalytic amount of CeCl₃·7H₂O in methanol effectively reduces ketones to their corresponding alcohols. organic-chemistry.org This system is notable for its compatibility with other functional groups like nitro, ester, and bromide, and it does not reduce the double bond in conjugated ketones. organic-chemistry.org
| Reaction | Substrate | Reagent System | Product | Key Feature | Reference |
| Luche Reduction | α,β-Unsaturated Ketone | NaBH₄, CeCl₃·7H₂O, Methanol | Allylic Alcohol | Selective 1,2-reduction, suppresses 1,4-addition | wikipedia.orgwikipedia.org |
| Ketone Reduction | Ketone | Decaborane, Pyrrolidine, CeCl₃·7H₂O, Methanol | Alcohol | Chemoselective, tolerates various functional groups | organic-chemistry.org |
The reduction of nitro compounds is a fundamental route to the synthesis of primary amines. unacademy.comwikipedia.org While various methods exist for this transformation, including catalytic hydrogenation and the use of metals in acidic media, the principles of chemoselectivity are paramount. unacademy.comorganic-chemistry.orgcommonorganicchemistry.comresearchgate.net In the context of cerium(III) chloride's applications in selective reductions, it is noteworthy that reducing systems employing this salt, such as the decaborane system mentioned above, can tolerate the presence of a nitro group while selectively reducing a ketone. organic-chemistry.org This highlights the potential for developing cerium-based systems for the selective reduction of one functional group in the presence of another, a critical challenge in complex molecule synthesis.
Oxidation of Alcohols to Carbonyl Compounds
The selective oxidation of alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. This compound, in conjunction with other reagents, provides an effective catalytic system for this conversion. A notable method involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile. This system facilitates the oxidation of a wide range of alcohols to aldehydes and ketones. The proposed mechanism suggests that CeCl₃ activates the alcohol by coordinating to the oxygen atom, which in turn facilitates the subsequent steps of the oxidation process.
A more recent advancement is the development of a cerium-photocatalyzed aerobic oxidation of benzylic alcohols. d-nb.info This method utilizes the inexpensive and commercially available CeCl₃·7H₂O as a photocatalyst and atmospheric oxygen as the terminal oxidant. d-nb.info The reaction proceeds under mild conditions, typically with blue LED irradiation, and demonstrates good to moderate yields for the conversion of various primary and secondary benzylic alcohols into the corresponding aldehydes and ketones without over-oxidation to carboxylic acids. d-nb.info
The optimization of this photocatalytic process identified that a 10 mol % loading of CeCl₃·7H₂O in acetonitrile at 50°C, with the addition of a mild base like sodium bicarbonate, provides optimal results. d-nb.info The substrate scope is broad, encompassing a variety of substituted benzylic alcohols.
Table 1: Cerium-Photocatalyzed Aerobic Oxidation of Benzylic Alcohols
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | 65 |
| 2 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 72 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 75 |
| 4 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 55 |
| 5 | 1-(4-Bromophenyl)ethanol | 1-(4-Bromophenyl)ethanone | 80 |
Reaction conditions: Substrate (0.2 mmol), CeCl₃·7H₂O (10 mol %), NaHCO₃ (10 mol %), in CH₃CN (0.1 M) under blue LED irradiation at 50°C for 35-48 hours. Data sourced from d-nb.info.
Photocatalytic Applications, including C-C Bond Cleavage and Amination Reactions
The photocatalytic properties of cerium(III) chloride complexes have been harnessed for more complex transformations beyond simple oxidation. A significant application is the visible-light-induced photoredox catalysis for the cleavage and amination of C-C bonds in cycloalkanols. nih.gov This methodology is noteworthy as it allows for the functionalization of unstrained secondary cycloalkanols, which is a traditionally challenging transformation. nih.gov
This process utilizes a cerium(III) chloride complex that, upon irradiation with visible light, can initiate a cascade of reactions leading to the cleavage of a C-C bond within the cyclic alcohol and the subsequent introduction of an amine functionality. nih.gov This operationally simple method has been successfully applied to a diverse range of unstrained cyclic alcohols. nih.gov The ability of cerium-based photocatalysts to enable the activation of strong C-C bonds opens up new avenues in synthetic organic chemistry. nih.gov
Furthermore, cerium photocatalysis has been extended to the C-C bond cleavage of vicinal diols to yield aldehydes and ketones. dntb.gov.ua This reaction is catalyzed by blue light and a cerium catalyst, proceeding under aerobic conditions at room temperature. This simple protocol is applicable to both aryl and alkyl substituted diols, providing a valuable method for the valorization of abundant diols.
Green Chemistry Perspectives and Catalyst Reusability
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. This compound aligns well with these principles due to its low toxicity, abundance, and the mild reaction conditions it often promotes. researchgate.net
A key aspect of green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste. To this end, significant research has been dedicated to immobilizing cerium(III) chloride on solid supports.
Silica gel has proven to be an effective support for cerium(III) chloride heptahydrate. researchgate.netingentaconnect.com The CeCl₃·7H₂O-SiO₂ system has been shown to be an efficient and reusable catalyst for various organic transformations, including the synthesis of β-keto enol ethers. researchgate.net The catalyst can be recovered by simple filtration and reused multiple times with only a slight decrease in activity. researchgate.net The combination of CeCl₃·7H₂O and NaI supported on silica gel also serves as an effective catalyst for the alkylation of indoles. researchgate.net
Similarly, cerium(III) has been successfully supported on weakly acidic macroporous polyacrylate cation exchanger resins. researchgate.net This resin-supported cerium(III) catalyst has demonstrated comparable or even superior catalytic activity to homogeneous CeCl₃·7H₂O in domino syntheses, such as the preparation of 1,5-benzodiazepines. researchgate.net The primary advantage of the resin-supported catalyst is its straightforward separation and potential for recycling. researchgate.net
The use of cerium(III) chloride, particularly in its supported forms, presents a more environmentally friendly alternative to many conventional Lewis acid catalysts. researchgate.net Its low toxicity and the fact that it is not a heavy metal contribute to its green credentials. researchgate.netresearchgate.net The ability to conduct reactions under mild and often solvent-free conditions further enhances its environmental friendliness. chemicalbook.comresearchgate.net
V. Advanced Materials Science and Engineering Applications of Cerium Iii Chloride Hydrate
Precursor Role in the Synthesis of Cerium-Based Functional Materials
Cerium(III) chloride hydrate (B1144303) is frequently employed as a precursor for synthesizing a range of cerium-containing functional materials, most notably cerium oxide (CeO₂). prochemonline.com The choice of precursor can significantly influence the characteristics of the final material, and cerium(III) chloride hydrate offers advantages in various synthesis methodologies due to its solubility and reactivity.
This compound is a key precursor in the synthesis of cerium oxide nanoparticles (CeO₂ NPs), which are valued for their catalytic and biomedical properties. prochemonline.comsigmaaldrich.com Various chemical methods utilize this compound to produce CeO₂ NPs with controlled size, morphology, and enhanced surface area.
Several synthesis techniques have been successfully employed, including:
Microemulsion Method: This technique uses surfactants to create nano-sized water droplets within an oil phase, acting as nanoreactors. Using cerium(III) chloride heptahydrate as the cerium source, this method can produce nanoparticles with sizes ranging from 2 to 21 nm. nih.gov The application of surfactants in this process has been shown to yield CeO₂ NPs with a higher surface area compared to surfactant-free synthesis. nih.gov
Hydrothermal Method: This process involves chemical reactions in aqueous solutions at high temperatures and pressures. Researchers have used cerium(III) chloride as the precursor to produce CeO₂ NPs with particle sizes in the range of 100-200 nm. nih.gov A modified hydrothermal process, using cerium chloride hexahydrate along with citric acid as a protective agent, has been shown to produce ultrafine and well-dispersed nanoparticles. nih.gov
Co-precipitation Method: This is a widely used, cost-effective, and industrially viable technique for synthesizing CeO₂ NPs. scielo.org.mx While many studies use cerium nitrate (B79036), this compound is also an effective precursor in precipitation reactions to form an intermediate, such as cerium carbonate, which is then calcined to produce CeO₂. researchgate.netresearchgate.net
The selection of the cerium precursor, including this compound, can influence the morphology of the resulting CeO₂ nanoparticles. For instance, studies have shown that the presence of chloride ions can lead to the formation of CeO₂ nanowires, whereas nitrate precursors tend to produce nanoparticles with rounder shapes. mdpi.com
| Synthesis Method | Other Reagents | Resulting Particle Size/Morphology | Reference |
|---|---|---|---|
| Microemulsion | Surfactants (e.g., AOT, DDAB, DTAB) | 6–13 nm (with surfactant), 21 nm (no surfactant); Cubic shape | nih.gov |
| Hydrothermal | - | 100–200 nm | nih.gov |
| Modified Hydrothermal | Citric acid, Ammonia solution | Ultrafine, well-dispersed | nih.gov |
| Molten Salt Synthesis | KCl–LiCl/KOH–NaOH molten flux | Nanorods | researchgate.net |
This compound is instrumental in the development of materials with specific optical and photoelectric properties. Its role as a cerium source allows for the creation of materials used in photocatalysis and as phosphors for lighting technologies. cymitquimica.comsigmaaldrich.com
In photocatalysis, CeO₂ nanoparticles synthesized from this compound exhibit notable activity. sigmaaldrich.com These nanoparticles can be used for the photocatalytic degradation of organic pollutants like Rhodamine B and Congo red dyes. sigmaaldrich.comsigmaaldrich.com The effectiveness of these materials is linked to the redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states, a key feature of cerium oxide. mdpi.com Cerium-doped composites, such as Ce–SiO₂/P25, have shown enhanced photocatalytic activity under visible light, which is attributed to the synergistic effect between the components that promotes light harvesting and inhibits electron-hole recombination.
The utility of this compound extends to semiconductor manufacturing and the fabrication of thin films. sigmaaldrich.com It serves as a precursor solution for depositing thin films of cerium oxide (CeO₂) onto various substrates, such as glass. sigmaaldrich.comsigmaaldrich.com
One common technique is spray pyrolysis, where an aerosol of a precursor solution containing this compound is sprayed onto a heated substrate. sigmaaldrich.comaip.org This method allows for the in situ growth of CeO₂ thin films at relatively low temperatures, which is advantageous for applications requiring glass substrates that cannot withstand high-temperature processing. aip.org Anhydrous cerium(III) chloride is also listed as a material for thin film deposition, indicating its suitability for processes where water content must be minimized. strem.com These films are crucial for various applications, including in optoelectronics and as protective coatings. prochemonline.comaip.org
Luminescent Materials Development
This compound is a vital component in the creation of luminescent materials, or phosphors. It acts as the source of cerium(III) ions, which are the active luminescence centers when doped into various transparent host materials. The 4f-5d electronic transition of the Ce³⁺ ion is responsible for the characteristic broad emission bands, often in the blue or UV region. aip.org
Cerium(III) chloride is used to dope host lattices to create efficient blue-emitting phosphors. aip.orgaip.org
Barium Chloride Hydrate (BaCl₂·2H₂O): Thin films of cerium-doped barium chloride hydrate have been shown to be effective blue phosphors. aip.orgaip.org These films can be deposited using a spray pyrolysis technique with an aqueous solution of barium chloride and cerium(III) chloride. aip.org A notable advantage is that these materials exhibit relatively efficient luminescence after processing at low temperatures (as low as 250 °C), making them suitable for glass substrates. aip.orghku.hk The cathodoluminescence spectrum of these films shows two distinct peaks around 443 nm and 485 nm, resulting from the 4f-5d transitions of the cerium ion. aip.orgaip.orghku.hk
Mesoporous Silica (SiO₂): While often studied for catalytic applications, cerium-doped mesoporous silica also exhibits interesting luminescent properties. kneopen.com The high surface area and ordered pore structure of mesoporous silica provide a stable framework for dispersing cerium ions. Doping mesoporous silica with cerium can enhance photocatalytic activity under visible light by creating new energy levels that facilitate light absorption and reduce electron-hole recombination. kneopen.com The addition of cerium ions into the silica lattice can also influence the material's biological behavior, promoting blood compatibility and cell proliferation. dpublication.com
Optimizing the performance of cerium-doped luminescent materials involves fine-tuning synthesis conditions and composition to maximize brightness and efficiency.
For cerium-doped barium chloride hydrate thin films, luminescence intensity is highly dependent on the deposition temperature and the concentration of the cerium dopant. Research has shown that the cathodoluminescence intensity decreases significantly as the growth temperature increases from 250 °C to 450 °C. aip.org The ratio of cerium to barium in the precursor solution also plays a crucial role in determining the final luminous efficiency. aip.orghku.hk
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Emission Peaks (Cathodoluminescence) | 443 nm and 485 nm | - | aip.orghku.hk |
| Luminance (at 5 kV) | 120 cd/m² | Deposited at 250 °C | aip.orghku.hk |
| Luminous Efficiency (at 5 kV) | 0.48 lm/W | Deposited at 250 °C | aip.orghku.hk |
In the broader field of cerium-based emitters, significant efforts are directed toward achieving high photoluminescence quantum yields (PLQY) and short excited-state lifetimes, which are critical for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov Newly developed cerium(III) complexes have demonstrated the potential for highly efficient and stable deep-blue emission. researchgate.netresearchgate.net For example, certain cerium(III) complexes have achieved a high photoluminescence quantum yield of up to 95% and a very short excited-state lifetime of 52.0 ns in doped films. nih.gov Another complex exhibited a PLQY of up to 93% with a lifetime of 42 ns. researchgate.net These characteristics are superior to many traditional emitters and highlight the potential of cerium-based materials in next-generation displays and lighting. nih.gov
Development of Adsorbent and Separation Technologies
The unique chemical properties of the cerium(III) ion are leveraged in the creation of specialized materials for separation and recovery processes.
The increasing demand for rare earth elements, including cerium, has driven research into efficient recovery methods from aqueous solutions, such as industrial wastewater and leachates. Composite adsorbent materials are being developed to selectively capture cerium(III) ions. These materials often combine the structural integrity and high surface area of a substrate with the specific chemical affinity of functional groups for Ce(III).
Research has demonstrated the efficacy of bio-based composites. A three-dimensional adsorbent developed from Kraft pulps and chitosan nanofibers showed a maximum Ce(III) adsorption capacity of 63.41 mg/g. researchgate.net This was achieved at room temperature and a pH of 6.8 within 60 minutes. researchgate.net Another approach involves the functionalization of biopolymers; for instance, monosodium glutamate functionalized chitosan beads have exhibited a very high maximum adsorption capacity of 369.0 mg/g at 300 K and an optimal pH of 4. researchgate.net Furthermore, composites of graphene oxide (GO) with cellulose have been investigated, combining the excellent adsorption properties of GO with the structural benefits of cellulose to overcome challenges like post-adsorption separation from water. mdpi.com
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|
| Kraft Pulp / Chitosan Nanofiber Composite | 63.41 | 6.8 | researchgate.net |
| Monosodium Glutamate Functionalized Chitosan Beads | 369.0 | 4.0 | researchgate.net |
| Graphene Oxide / Cellulose Composite | Data not specified | Data not specified | mdpi.com |
The interaction of this compound with surfactants in aqueous solutions is of interest for applications requiring control over aggregation and interfacial properties. As a trivalent salt, CeCl₃ dissociates in water to release Ce³⁺ ions and Cl⁻ ions. The highly charged Ce³⁺ cation can interact strongly with surfactant molecules, particularly anionic surfactants.
This interaction is primarily electrostatic, occurring between the positive Ce³⁺ ion and the negatively charged head groups of anionic surfactants (e.g., sulfates, sulfonates, or carboxylates). researchgate.net This strong attraction can lead to several effects on the surfactant's aggregation properties:
Reduced Critical Micelle Concentration (CMC): The Ce³⁺ ions can effectively shield the electrostatic repulsion between the anionic head groups of the surfactant molecules. put.ac.ir This reduction in repulsion allows the surfactant molecules to aggregate into micelles at a lower concentration than they would in the absence of the salt.
Formation of Complexes: Strong interactions can lead to the formation of insoluble cerium-surfactant complexes, effectively precipitating the surfactant out of the solution. scientificspectator.com
Synergistic Effects: In some applications, such as corrosion inhibition, the interaction between cerium ions and surfactants can be synergistic, significantly enhancing the performance of the inhibitor system. researchgate.net
The interaction with cationic surfactants (positively charged head groups) is expected to be much weaker due to electrostatic repulsion. Similarly, interactions with non-ionic surfactants, which lack a formal charge, would be less pronounced and primarily driven by weaker ion-dipole forces. Research has noted that cerium(III) affects the aggregation behavior of the anionic surfactant sodium dodecyl sulfate (B86663). researchgate.net
Application in Environmental Remediation Technologies
This compound serves as a key compound in several environmental cleanup technologies, owing to its catalytic, coagulating, and passivating properties.
Cerium compounds are recognized for their catalytic activity, which stems from the ability of cerium to cycle between the +3 and +4 oxidation states. This compound can act as a catalyst itself in certain reactions or, more commonly, serve as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles. ekb.eg These nanoparticles are potent catalysts for the degradation of a wide range of organic pollutants. put.ac.ir
The catalytic mechanism often involves redox reactions at the surface of the ceria nanoparticles. put.ac.ir This makes them effective in breaking down persistent pollutants such as dyes, pharmaceuticals, and phenolic compounds found in industrial wastewater. put.ac.ir In addition to its use in aqueous phase remediation, cerium-based catalysts are also employed in treating gaseous pollutants, such as in automotive catalytic converters.
Cerium(III) chloride has emerged as a highly effective coagulant for water and wastewater treatment, presenting a promising alternative to traditional coagulants like aluminum sulfate (alum) and ferric chloride. Coagulation is a process where dissolved and suspended particles are destabilized and aggregated into larger flocs that can be easily removed by sedimentation or filtration.
Cerium-based coagulants, including CeCl₃, have demonstrated superior performance, particularly in the removal of phosphorus from wastewater, which is a key contributor to the eutrophication of water bodies. put.ac.ir The primary mechanism for phosphorus removal is the precipitation of the highly insoluble cerium phosphate (CePO₄). nih.gov
Key advantages of using cerium coagulants include:
High Efficiency: They achieve very high removal rates for phosphorus, often exceeding 95%. put.ac.ir
Wide pH Range: Unlike alum, which is sensitive to pH changes, cerium coagulants are effective across a broad pH range (from 3 to 10). dntb.gov.ua
Lower Dosage: A lower molar ratio of cerium to phosphorus is often required compared to aluminum or iron. dntb.gov.ua
Reduced Sludge Production: The process typically generates a smaller volume of sludge, which reduces disposal costs. put.ac.ir
| Parameter | Cerium (CeCl₃) | Aluminum Sulfate (Alum) | Reference |
|---|---|---|---|
| Max. Phosphorus Removal | up to 98.9% | ~89.5% | |
| Effective pH Range | 3.0 - 10.0 | ~6.0 - 7.5 (Optimal) | dntb.gov.ua |
| Metal to Phosphorus Ratio (molar) | ~1.2 | ~2.5 | dntb.gov.ua |
Beyond phosphorus, cerium chloride has also been proven effective in removing other contaminants, such as boron, from industrial wastewater. semanticscholar.org
Cerium(III) chloride is an effective, environmentally friendly corrosion inhibitor for various metal alloys, particularly aluminum alloys like AA2024-T3, which are widely used in the aerospace industry. researchgate.netresearchgate.net It serves as a green alternative to toxic chromate-based inhibitors.
The mechanism of inhibition is primarily cathodic. researchgate.netelectrochemsci.org In a corrosive environment (like a chloride solution), electrochemical cells form on the metal surface, with distinct anodic and cathodic sites. The corrosion process involves the dissolution of the metal at the anode and typically the reduction of oxygen at the cathode.
The addition of CeCl₃ disrupts this process in the following way:
Local pH Increase: The oxygen reduction reaction at cathodic sites (often intermetallic particles in aluminum alloys) consumes protons or water, leading to a local increase in pH. researchgate.net
Precipitation of Cerium Hydroxide/Oxide: In this high-pH environment, the dissolved Ce³⁺ ions react with hydroxide ions (OH⁻) to form insoluble cerium(III) hydroxide (Ce(OH)₃) and/or cerium oxides. scientificspectator.com
Formation of a Protective Film: These cerium precipitates form a dense, protective film over the cathodic sites on the alloy surface. scientificspectator.comresearchgate.net
Studies have shown that this cerium-rich film effectively improves the corrosion resistance of the aluminum alloy in chloride-containing solutions. researchgate.netresearchgate.net
| Alloy | Inhibitor | Concentration | Environment | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 5052 Aluminum Alloy | Cerium(III) chloride + L-arginine | 3 mM CeCl₃ + 4 mM L-Arg | 3.5% NaCl | 83.78 (by weight loss) | |
| AA2024-T3 | Cerium(III) chloride heptahydrate | 3 mM | 10 mM NaCl | Data not specified | researchgate.net |
Vi. Theoretical and Computational Investigations of Cerium Iii Chloride Hydrate Systems
Quantum Chemical Approaches to Ion-Solvent Interactions
Quantum chemical simulations are crucial for accurately describing the interactions between the Ce³⁺ ion and its surrounding water molecules. These methods model the electronic structure explicitly, providing a fundamental understanding of the hydration process.
The hydration of the cerium(III) ion has been investigated using quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations, which treat the ion and its immediate solvent environment with quantum mechanics while the rest of the solvent is handled with classical molecular mechanics. researchgate.netnih.gov This approach allows for the study of both structural and dynamical features of the hydrated ion. researchgate.netnih.gov
Simulations reveal that the first hydration shell of the Ce³⁺ ion is well-defined, a consequence of the strong interaction between the highly charged cation and the solvent molecules. nih.gov The analysis of the O-Ce-O angular distribution function shows distinct maxima, which correspond to two primary structural motifs for the hydrated complex: the tri-capped trigonal prism and the capped square antiprism. researchgate.netnih.gov These structures are not static; the system undergoes numerous rapid interconversions between them, indicating a dynamic hydration shell. nih.gov
The second hydration sphere is, as expected, more dynamic and less structured, with frequent exchanges of water molecules observed. researchgate.net The detailed understanding of these structural and dynamical properties is essential, as the behavior of the hydrated ion underpins its chemical reactivity and biological interactions. researchgate.netnih.gov
Table 1: Simulated Structural Properties of Hydrated Cerium(III) Ion
| Property | Simulation Result | Description |
|---|---|---|
| First Shell O-Ce-O Angles | ~69.5° and ~135.5° | Represents the well-defined maxima in the angular distribution function, corresponding to specific hydration geometries. nih.gov |
| Dominant Structural Motifs | Tri-capped trigonal prism, Capped square antiprism | These two main structures are observed to interconvert rapidly within the first hydration shell. researchgate.netnih.gov |
| Solute-Solvent Interaction | Strong | Indicated by the narrowness of the peaks in the angular distribution function, reflecting a well-ordered first hydration shell. nih.gov |
Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation. A key vibrational mode characterizing the Ce³⁺-water bond is the ion-oxygen stretching motion. researchgate.netnih.gov Quantum mechanical simulations have been used to calculate the wavenumber for this specific motion. researchgate.netnih.gov
The results from these simulations show excellent agreement with values obtained from mid-infrared and Raman spectroscopy experiments. researchgate.netnih.gov This concordance between theoretical prediction and experimental measurement validates the quality and accuracy of the QMCF-MD approach for modeling highly charged ions like Ce³⁺ in an aqueous environment. researchgate.netnih.gov Such computational spectroscopic analysis provides a deeper characterization of the cerium-oxygen bond strength and dynamics within the hydrate (B1144303) complex. nih.gov
Density Functional Theory (DFT) Studies of Cerium(III) Complexes
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems involving lanthanide ions like cerium(III). rsc.org
Beyond geometry, DFT provides insights into the electronic properties of these complexes. The calculation of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) helps to understand electron donor and acceptor sites. rsc.org The energy gap between the HOMO and LUMO can be correlated with the molecular softness and hardness of the compound. rsc.org Furthermore, DFT can map the electrostatic potential to visualize the electronic charge distribution across the molecule. researchgate.net
Semiempirical quantum chemical models, such as Sparkle/PM3, have also been specifically developed to predict the geometries of lanthanide complexes. For a set of 37 Ce(III) complexes, the Sparkle/PM3 model predicted the interatomic distances between the Ce(III) ion and its coordinating atoms with an unsigned mean error of just 0.080 Å, a level of accuracy comparable to more computationally intensive ab initio methods. scispace.com
Table 2: Accuracy of Sparkle/PM3 Model for Ce(III) Complex Geometries
| Parameter | Unsigned Mean Error (Å) | Model |
|---|---|---|
| Ce-Ligand Atom Distances | 0.080 | Sparkle/PM3 |
| Ce-Ligand Atom Distances | 0.083 | Sparkle/AM1 |
Data sourced from a validation set of 37 high-quality crystallographic structures. scispace.com
DFT is a powerful tool for calculating the vibrational spectra (e.g., IR and Raman) of molecules. researchgate.net Theoretical vibrational wavenumbers and intensities can be computed and then compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net
For cerium-based systems, this comparison is crucial. For example, in studies of carbon monoxide (CO) adsorption on cerium dioxide surfaces, conventional DFT methods struggled to accurately predict the CO vibrational frequency. aps.org However, hybrid DFT approaches, such as the HSE06 functional, provided results in good agreement with experimental infrared spectroscopy data. aps.org This success was attributed to the hybrid functional's ability to more accurately describe the specific electron donation and back-donation effects that govern the C-O bond length and force constant upon adsorption. aps.org This demonstrates the importance of selecting the appropriate theoretical method for reliable spectral prediction. aps.org
Table 3: Comparison of Experimental and Calculated CO Vibrational Frequencies on CeO₂(111) Surface
| Method | Calculated Frequency (cm⁻¹) | Frequency Shift from Gas Phase (cm⁻¹) |
|---|---|---|
| Experimental (IRRAS) | 2154 | +11 |
| DFT (HSE06) | 2157 | +14 |
| DFT (PBE+U) | ~2148 | +5 |
Gas phase CO frequency is 2143 cm⁻¹. aps.org
Molecular Modeling of Interfacial Phenomena and Ligand Binding
Molecular modeling encompasses a range of computational techniques, including molecular dynamics (MD), used to study the behavior of molecules at interfaces and the process of ligand binding. These phenomena are critical for understanding the role of cerium(III) chloride hydrate in various applications, from catalysis to materials science.
Molecular dynamics simulations can be employed to investigate the structural and dynamic properties of aqueous salt solutions and their interfaces. ucl.ac.uk Such simulations provide a molecular-scale view of how ions like Ce³⁺ and their counter-ions influence the structure of water in their vicinity and at interfaces with other materials. ucl.ac.ukresearchgate.net For instance, simulations can reveal how the strong electric field of a cation affects the orientation and interaction of interfacial water molecules. researchgate.net This is particularly relevant for understanding phenomena like crystal growth, dissolution, and surface reactivity.
The binding of ligands to the hydrated cerium(III) ion is another area where molecular modeling is highly valuable. Computational approaches can be used to study the thermodynamics and kinetics of complex formation between hydrated Ce³⁺ and various ligands, such as carboxylates. acs.org These models can help explain the stability of different complexes and the role of the hydration shell in the binding process. acs.org Advanced methods can even model the complex network of water molecules within a binding site and determine their impact on ligand binding orientation and affinity. nih.gov This is essential for designing new cerium complexes with tailored properties for applications in sensing or catalysis. mdpi.com
Interactions with Carboxylates and Chelate Effects in Aqueous Solutions
The interaction between hydrated cerium(III) cations (Ce³⁺) and various carboxylates in aqueous solutions is a subject of significant interest, particularly concerning complex formation and the potential for chelate effects. aaqr.org Studies have revealed that while hydrated Ce³⁺ emits fluorescence with a unity quantum yield, the addition of carboxylates leads to static quenching of this fluorescence upon the formation of Ce³⁺-carboxylate complexes. aaqr.orgnih.gov This phenomenon is characterized by a constant fluorescence lifetime regardless of the carboxylate concentration, indicating that the complexes formed are non-emissive. nih.govacs.org
The complex-formation constants, a measure of the stability of the complex, have been determined using both absorption (Kabs) and emission (Kem) spectra. nih.gov For a range of carboxylic acids, these values are in good agreement, confirming that Ce³⁺ forms stable complexes with carboxylates. nih.govacs.org The binding of the Ce³⁺ ion by the carboxylate, which acts as a conjugate Lewis base, is generally observed to be inversely proportional to the pH of the solution. aaqr.orgresearchgate.net
A noteworthy finding is the anomalously strong interaction observed between hydrated Ce³⁺ and diglycolic acid (DGA). aaqr.org The complex formation with diglycolate (B8442512) is approximately 1000 times stronger than with other carboxylates, a phenomenon that cannot be explained by simple Lewis acid-base theory. aaqr.orgacs.org This significant increase in binding strength is attributed to a chelate effect. aaqr.org The central oxygen atom of the diglycolate molecule is thought to play a crucial role, forming a stable five-membered ring structure with the cerium ion. aaqr.orgacs.org This chelation can also involve the formation of double chelate rings, particularly when bis-deprotonated DGA binds to Ce³⁺, a process facilitated by the central oxygen atom. aaqr.orgacs.org This efficient quenching of fluorescence through the chelate effect highlights the unique interaction between Ce³⁺ and diglycolate in aqueous media. aaqr.org
Table 1: Complex-Formation Constants of Hydrated Ce³⁺ with Various Carboxylates
| Carboxylic Acid | Kabs (M-1) | Kem (M-1) |
|---|
Click on a row to highlight it.
Computational Investigation of Synergistic Effects in Catalytic Systems
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalytic reactions, including those involving cerium compounds. These theoretical studies can provide insights into the synergistic effects that arise from the interaction of different components within a catalytic system.
A relevant example of such a computational investigation is the study of the synergistic effects of cerium in a manganese-cerium based catalyst (Mn-Ce/CeAPSO-34) used for the selective catalytic reduction (SCR) of nitrogen oxides with ammonia. In this system, cerium is present both in the framework of the support material and on its surface. In-situ Fourier Transform Infrared Spectroscopy (FT-IR) and DFT calculations were employed to understand the enhanced catalytic activity and resistance to inhibitors like SO₂.
The computational results revealed that the presence of cerium in both locations created a strong synergistic effect. DFT calculations indicated that the cerium sites on the surface, which are in proximity to cerium sites within the framework, are more reactive towards NO and NH₃. This synergy was found to inhibit the formation of sulfate (B86663) species on the catalyst surface and increase the adsorption of nitrate (B79036) species, which are key intermediates in the SCR reaction. The study highlights how computational modeling can elucidate the complex interplay between different forms and locations of a catalyst component, leading to enhanced performance.
While this example does not specifically involve this compound, the principles of using computational chemistry to understand synergistic effects are directly applicable. Theoretical investigations into catalytic systems containing this compound would likely focus on how the cerium center interacts with co-catalysts, supports, and reactants at a molecular level to enhance reaction rates and selectivity.
Table 2: Key Findings from Computational Studies on Synergistic Catalysis
| Catalytic System | Computational Method | Key Synergistic Finding |
|---|
Click on a row to highlight it.
Viii. Future Research Directions and Emerging Applications
Integration of Cerium(III) Chloride Hydrate (B1144303) in Next-Generation Functional Materials
The role of cerium(III) chloride hydrate as a precursor and an active component in advanced functional materials is a rapidly evolving area of research. Its unique electronic and optical properties are being harnessed to develop materials with enhanced performance for a variety of applications.
One of the key areas of focus is in the development of luminescent materials, such as phosphors and scintillators. Cerium(III) ions derived from this compound are effective activators in various host materials, contributing to their light-emitting properties. Research is directed towards synthesizing novel host-guest systems where the cerium(III) ion's environment is precisely controlled to tune the emission wavelength and quantum efficiency.
Another significant application is in the formulation of corrosion-resistant coatings. This compound serves as a source of Ce³⁺ ions, which can act as cathodic inhibitors, precipitating as cerium hydroxides or oxides at cathodic sites on metal surfaces to stifle the corrosion process. researchgate.net Future work will likely focus on developing "smart" coatings that can release cerium ions on demand in response to changes in the local environment, such as a drop in pH, indicating the onset of corrosion. Furthermore, CeCl₃-derived Ce(OH)₃ nanolayers are being explored for creating protective coatings on steel substrates, which have been shown to significantly reduce degradation in saline environments. prochemonline.com
This compound is also a crucial starting material for the synthesis of cerium-based nanomaterials, including cerium oxide (CeO₂) nanoparticles. nih.gov These nanoparticles exhibit a range of functionalities, from catalytic activity to UV-shielding properties. Research is underway to control the size, shape, and defect chemistry of these nanoparticles by manipulating the synthesis conditions, with this compound as the precursor.
| Functional Material | Role of this compound | Emerging Research Focus |
| Phosphors and Scintillators | Source of Ce³⁺ activator ions | Development of novel host materials for tuned emission |
| Corrosion-Resistant Coatings | Cathodic inhibitor | Smart coatings with on-demand release of Ce³⁺ ions |
| Cerium Oxide Nanoparticles | Precursor for synthesis | Precise control over nanoparticle morphology and properties |
| Ce(OH)₃ Nanolayers | Precursor for nanolayer formation | Application in protective coatings for various substrates |
Elucidation of Novel Catalytic Pathways and Mechanistic Insights
This compound is a well-established Lewis acid catalyst in organic synthesis, but its full catalytic potential is still being explored. scielo.br Future research will delve into uncovering novel catalytic activities and gaining deeper mechanistic understanding of known reactions.
A significant body of research has focused on its role in promoting various organic transformations, such as the Luche reduction of α,β-unsaturated carbonyl compounds, where it enhances selectivity. prochemonline.com It is also employed in multicomponent reactions like the Mannich reaction to produce β-amino carbonyl compounds efficiently and under environmentally benign conditions. scielo.br Recent studies have highlighted its effectiveness in the synthesis of methoxime derivatives from aromatic aldehydes and ketones. chemicalbook.com Mechanistic investigations suggest that cerium(III) chloride acts as a Lewis acid, activating substrates by coordinating to them, which in turn increases their electrophilicity and accelerates the reaction kinetics. chemicalbook.com
The development of cerium-based photoredox catalysts is an exciting frontier. The hexachlorocerate(III) anion, [CeCl₆]³⁻, derived from cerium(III) chloride, has been identified as a stable photo-reductant, opening up new possibilities for light-driven redox reactions. prochemonline.com A recent study on a cerium(III) chloride photoredox catalysis system revealed that alcohol additives can accelerate the conversion of cerium(III) to cerium(IV) catalysts, leading to the formation of key intermediates that influence the reaction's selectivity and reactivity. nih.gov
Future research will likely focus on:
Asymmetric Catalysis: Designing chiral cerium(III) complexes for enantioselective transformations.
Polymerization Catalysis: Investigating the potential of cerium(III) chloride-based systems to catalyze the formation of novel polymers.
Green Chemistry: Expanding the use of cerium(III) chloride as a non-toxic and reusable catalyst in environmentally friendly synthetic protocols. scielo.br
| Catalytic Application | Mechanistic Role of Cerium(III) Chloride | Future Research Direction |
| Luche Reduction | Enhances selectivity for 1,2-reduction | Application to more complex substrates |
| Mannich Reaction | Lewis acid catalysis | Development of asymmetric versions |
| Methoximation | Lewis acid activation of carbonyls | Broadening the substrate scope |
| Photoredox Catalysis | Formation of photo-active cerium complexes | Exploration of new light-driven transformations |
Advancements in Computational Modeling and Prediction for Cerium(III) Systems
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of cerium(III) systems. Advancements in theoretical models and computational power are enabling more accurate simulations of the geometric and electronic structures of cerium(III) complexes, as well as their reactivity.
One area of significant progress is the development of semi-empirical quantum chemical models, such as Sparkle/PM3 and Sparkle/AM1. These models have been specifically parameterized for lanthanide complexes and have shown considerable success in predicting the geometries of cerium(III) coordination compounds with a level of accuracy comparable to more computationally expensive ab initio methods.
Density Functional Theory (DFT) is another powerful tool being applied to study cerium(III) systems. DFT calculations can provide insights into the nature of bonding, electronic transitions, and reaction mechanisms involving cerium(III) chloride. For instance, DFT has been used to investigate the electronic structure of cerium(III) complexes and to rationalize their catalytic activity.
A quantum mechanical charge field (QMCF) molecular dynamics (MD) simulation has been employed to study the behavior of the Ce³⁺ ion in an aqueous environment. nih.gov This approach provides detailed information about the structure and dynamics of the hydrated ion, which is crucial for understanding its interactions in solution. nih.gov The results of such simulations, including the ion-oxygen stretching frequency, have shown excellent agreement with experimental data. nih.gov
Future directions in this field include:
Development of more accurate and efficient computational methods: This will allow for the study of larger and more complex cerium(III) systems.
In silico design of novel catalysts and materials: Computational screening can be used to identify promising cerium(III)-based candidates for specific applications before they are synthesized in the lab.
Modeling of excited-state properties: This is particularly important for understanding the photophysical behavior of cerium(III) complexes in luminescent materials and photoredox catalysis.
Simulation of cerium(III) interactions in biological and environmental systems: This can help to predict the behavior and impact of cerium(III) in these complex environments.
| Computational Method | Application to Cerium(III) Systems | Future Advancements |
| Sparkle/PM3 & Sparkle/AM1 | Prediction of geometries of coordination complexes | Extension to a wider range of ligands and reaction types |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms | Improved functionals for better accuracy with lanthanides |
| QMCF Molecular Dynamics | Simulation of hydrated Ce³⁺ ion structure and dynamics | Modeling of Ce³⁺ in more complex solvent systems |
Exploration of Cerium(III) Interactions in Complex Biological Environments and Environmental Systems
Understanding the interactions of this compound in biological and environmental systems is crucial for assessing its potential applications and environmental impact. Due to its high solubility in water, cerium(III) chloride is a relevant species for studying the bioavailability and transport of cerium. nih.gov
In biological systems, the Ce³⁺ ion is known to interact with various biomolecules. For instance, it can replace Ca²⁺ in some biomolecules due to their similar ionic radii, which can have implications for biological processes. nih.gov Studies have shown that Ce³⁺ can interact with carboxylates, and this interaction can be monitored by changes in its fluorescence. This property could potentially be used to develop sensors for certain biological molecules. The complexation of cerium(III) with ligands like bis-coumarins has been investigated, and the resulting complexes have been screened for their cytotoxic activity. nih.gov
In environmental systems, the fate of cerium(III) chloride is largely governed by its solubility and the local geochemical conditions. nih.gov It is considered one of the most soluble cerium species, along with cerium(III) nitrate (B79036). nih.gov This high solubility means that in aquatic environments, it will exist primarily as the hydrated Ce³⁺ ion, which can then interact with various dissolved ligands or particulate matter. Research into the use of organic acids, such as tartaric acid, in combination with salt additives, for leaching rare earth elements like cerium from coal ash highlights a potential environmentally relevant process. mdpi.com
Future research in this area will likely focus on:
Interactions with specific proteins and nucleic acids: Elucidating the binding modes and functional consequences of Ce³⁺ interactions with key biological macromolecules.
Development of cerium-based therapeutic and diagnostic agents: Leveraging the unique properties of Ce³⁺ for medical applications.
Environmental transport and transformation: Studying the adsorption, precipitation, and redox reactions of cerium(III) in soils, sediments, and natural waters.
Bioremediation and resource recovery: Exploring the use of microorganisms and plants to accumulate or transform cerium from contaminated environments or to recover it from waste streams.
| System | Interaction of Cerium(III) | Future Research Focus |
| Biological | Interaction with biomolecules (e.g., carboxylates, bis-coumarins), potential to replace Ca²⁺ | Targeted studies on protein and nucleic acid interactions, development of medical applications |
| Environmental | High solubility leading to hydrated Ce³⁺ in aquatic systems, leaching from industrial byproducts | Modeling of environmental transport and fate, development of bioremediation strategies |
Q & A
Q. What are the key physicochemical properties of cerium(III) chloride hydrate that influence experimental design in synthetic chemistry?
this compound (CeCl₃·xH₂O) is a hygroscopic salt that typically exists as a heptahydrate (CeCl₃·7H₂O) . Key properties include:
- Solubility : Highly soluble in water, ethanol, and acetone (anhydrous form) .
- Hygroscopicity : Rapidly absorbs moisture, requiring strict anhydrous handling for organometallic reactions .
- Thermal Stability : Decomposes upon heating; dehydration must be gradual (e.g., vacuum heating at 140°C for 12+ hours) to avoid hydrolysis to CeOCl .
- Hydrate Variability : Commercial samples often lack precise hydration stoichiometry, necessitating characterization via TGA or Karl Fischer titration .
Methodological Note : For moisture-sensitive reactions, pre-drying at 60°C under vacuum for 4 hours is recommended to reduce hydration variability .
Q. How should researchers handle and store this compound to prevent decomposition or contamination?
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis .
- Handling : Use gloveboxes for anhydrous applications; avoid exposure to humid air during weighing .
- Safety : Wear PPE (gloves, goggles) due to its corrosive nature and potential organ toxicity .
Advanced Research Questions
Q. What methods exist for preparing anhydrous CeCl₃, and how do their outcomes differ in catalytic applications?
Methodological Insight : For organometallic reagents, the ammonium chloride method yields superior purity, while vacuum dehydration suffices for less sensitive applications .
Q. How does residual water content in CeCl₃·xH₂O affect its performance in Luche reductions or Friedel-Crafts alkylation?
Residual water (>0.5 wt%) can:
- Promote Hydrolysis : Form CeOCl, reducing Lewis acidity and catalytic efficiency .
- Alter Reaction Selectivity : In Luche reductions, excess water may shift ketone reduction kinetics . Mitigation : Pre-dry CeCl₃·7H₂O at 140°C under vacuum for 24 hours, followed by sublimation at 400°C for high-purity anhydrous CeCl₃ .
Q. What are the optimal hydrothermal conditions for synthesizing CeO₂ nanoparticles from CeCl₃·7H₂O?
Q. How can researchers reconcile discrepancies in reported catalytic activities of CeCl₃ in cross-coupling reactions?
Variations arise from:
- Hydration State : Anhydrous vs. hydrated CeCl₃ exhibit differing Lewis acid strengths .
- Counterion Effects : Chloride vs. triflate ligands modify redox activity . Resolution : Standardize precursor dehydration protocols and characterize post-reaction catalysts via XRD/XPS to identify active species .
Q. What advanced techniques are used to characterize CeCl₃-derived catalysts and detect hydrolysis byproducts?
- XRD : Identifies crystalline phases (e.g., CeOCl vs. CeCl₃) .
- TGA-MS : Quantifies hydration levels and thermal decomposition pathways .
- FTIR/Raman : Detects hydroxyl groups or adsorbed water .
- TEM-EDS : Maps elemental distribution in CeO₂ nanoparticles .
Troubleshooting & Contradiction Analysis
Q. Why do some studies report CeCl₃ as ineffective in certain Lewis acid-catalyzed reactions?
Common issues include:
- Moisture Contamination : Hydrolysis to CeOCl reduces acidity; use molecular sieves or rigorous drying .
- Solvent Polarity : Anhydrous CeCl₃ performs best in aprotic solvents (e.g., THF, DCM) .
Q. How does the choice of cerium precursor (nitrate vs. chloride hydrate) influence CeO₂ nanoparticle properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
